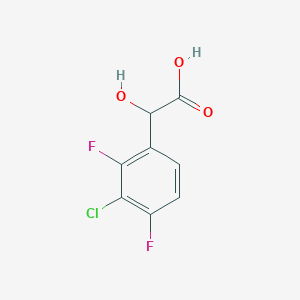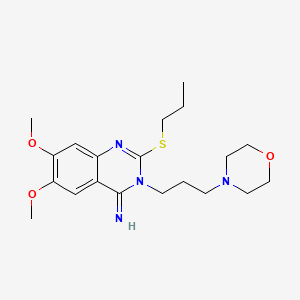![molecular formula C15H18N4O3S B2423917 3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034519-75-8](/img/structure/B2423917.png)
3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidinone core, a piperidin-4-yl group, and a cyclopropylsulfonyl group. Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities .Physical And Chemical Properties Analysis
The molecular formula of this compound is C15H18N4O3S and the molecular weight is 334.39. Other physical and chemical properties are not available in the literature.Applications De Recherche Scientifique
Synthesis and Characterization
Compounds similar to "3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one" have been synthesized and characterized for their potential in various applications, including antimicrobial activities. The synthesis involves systematic investigation, employing starting materials like piperidin-4-one Hydrochloride and benzenesulfonyl chloride, leading to the creation of compounds with significant antibacterial and antifungal activities (Mittal, Sarode, & Vidyasagar, 2011). This highlights the compound's role in developing new antimicrobial agents.
Antimicrobial Activity
Research on analogs of the specified compound has shown promising antimicrobial properties. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety prepared from related starting materials exhibited antimicrobial activity, suggesting potential applications in fighting bacterial infections (Ammar et al., 2004).
Antiproliferative Activity
The antiproliferative effects against human cancer cell lines of derivatives related to "3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one" have been investigated, revealing that certain synthesized compounds show good activity on various cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).
Herbicidal Activity
Compounds in this class have also demonstrated herbicidal activities, suggesting their use in agricultural applications to control weeds effectively (Yang Huazheng, 2011). The exploration of these compounds for herbicidal purposes could lead to the development of new, more efficient herbicides.
Antiviral and Cytotoxic Agents
Research has extended into the synthesis of derivatives with antiviral and cytotoxic properties, showing activity against viruses like herpes simplex and HIV, as well as broad-spectrum antitumor activity. This suggests potential therapeutic applications in treating viral infections and cancer (El-Subbagh et al., 2000).
Orientations Futures
The future directions for this compound could involve further exploration of its therapeutic potential. Pyrido[2,3-d]pyrimidines have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Therefore, this compound could be studied for similar activities. Additionally, the development of new synthetic protocols for the preparation of this compound could be another area of future research.
Mécanisme D'action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
This compound acts as a potent inhibitor of EGFR . It binds to the active site of the EGFR, preventing the receptor from activating its downstream signaling pathways . This inhibition disrupts the normal functioning of the cell, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound’s action primarily affects the EGFR signaling pathway . By inhibiting EGFR, it disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
Pharmacokinetics
The pharmacokinetic properties of these compounds suggest they have the potential for good bioavailability .
Result of Action
The inhibition of EGFR by this compound leads to a decrease in cell proliferation and survival . This makes it a potential candidate for the treatment of cancers where EGFR is overexpressed .
Propriétés
IUPAC Name |
3-(1-cyclopropylsulfonylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-15-13-2-1-7-16-14(13)17-10-19(15)11-5-8-18(9-6-11)23(21,22)12-3-4-12/h1-2,7,10-12H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOJVEYQEPQAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2423835.png)
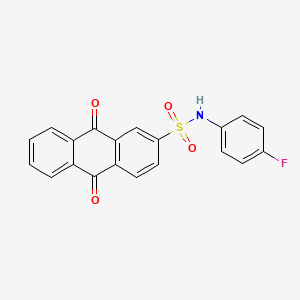
![1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2423841.png)
![4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2423842.png)
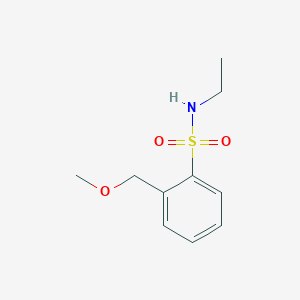



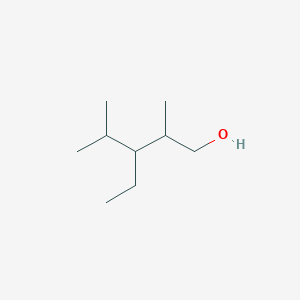
![14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate](/img/structure/B2423850.png)
